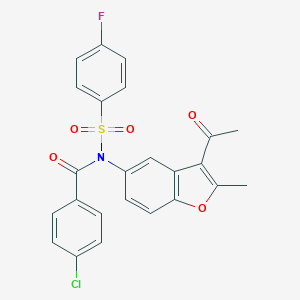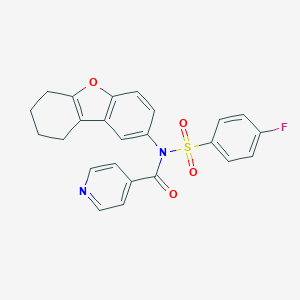![molecular formula C29H23Cl2NO5S B285029 4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B285029.png)
4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. It has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
CB-839 exerts its effects by inhibiting glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential amino acid that is required for the growth and proliferation of cancer cells. By inhibiting glutaminase, CB-839 reduces the availability of glutamate, which is required for the synthesis of nucleotides, proteins, and other essential molecules. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CB-839 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the levels of various metabolites, including glutamate, aspartate, and alanine. It has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to play a role in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
CB-839 has several advantages for lab experiments. It is a potent and selective inhibitor of glutaminase, which makes it an ideal tool for studying the role of glutamine metabolism in cancer and other diseases. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, CB-839 also has some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. It is also relatively unstable, which can limit its shelf life and require careful storage conditions.
Zukünftige Richtungen
There are several future directions for the study of CB-839. One potential direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and metabolic diseases. Another direction is to investigate its potential use in combination with other drugs, such as chemotherapy agents or immunotherapy drugs. Finally, further research is needed to better understand the mechanism of action of CB-839 and to identify potential biomarkers that could be used to predict its efficacy in different patient populations.
Synthesemethoden
CB-839 can be synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with 4-isopropylphenylsulfonylamine, followed by the coupling of the resulting product with 4-chlorobenzoic acid. The final product is obtained after purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
CB-839 has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including renal cell carcinoma, non-small cell lung cancer, and triple-negative breast cancer. It also has potential applications in other diseases, such as neurodegenerative disorders and metabolic diseases.
Eigenschaften
Molekularformel |
C29H23Cl2NO5S |
|---|---|
Molekulargewicht |
568.5 g/mol |
IUPAC-Name |
[4-[(4-chlorobenzoyl)-(4-propan-2-ylphenyl)sulfonylamino]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C29H23Cl2NO5S/c1-19(2)20-7-17-27(18-8-20)38(35,36)32(28(33)21-3-9-23(30)10-4-21)25-13-15-26(16-14-25)37-29(34)22-5-11-24(31)12-6-22/h3-19H,1-2H3 |
InChI-Schlüssel |
HLHLZPSJWJDNOA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284949.png)
![1,3-bis[(2,4,5-trimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284950.png)
![1,3-bis[(4-ethoxyphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284951.png)
![1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284952.png)
![N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide](/img/structure/B284958.png)
![Methyl 5-{acetyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284963.png)


amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284978.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284979.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methoxyphenyl)sulfonyl]benzamide](/img/structure/B284988.png)
![Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284993.png)

